5-Aminoquinoline-8-carbonitrile
Overview
Description
5-Aminoquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives are commonly used in the development of new drugs due to their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with suitable reagents under controlled conditions. The reaction often requires the use of catalysts such as stannic chloride or indium (III) chloride to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological properties .
Scientific Research Applications
5-Aminoquinoline-8-carbonitrile has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antibacterial agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives interfere with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme molecules . This disrupts the parasite’s cellular processes and ultimately results in its death. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with similar chemical properties.
8-Aminoquinoline: Another derivative with antimalarial properties.
Quinoxaline: A related compound with a different ring structure but similar biological activities
Uniqueness: 5-Aminoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-aminoquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCWKYFTKEUCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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